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Compound of Interest

2-Bromo-2',4'-
Compound Name: ,
difluoroacetophenone

Cat. No.: B029710

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-2',4'-
difluoroacetophenone, a key intermediate in pharmaceutical and chemical synthesis. The
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data.

Chemical Structure and Properties

e |[UPAC Name: 2-bromo-1-(2,4-difluorophenyl)ethanone[1]

Synonyms: 2-Bromo-2',4'-difluoroacetophenone, 2,4-Difluorophenacyl bromide[1]

Molecular Formula: CsHsBrF20[1]

Molecular Weight: 235.02 g/mol [1]

Melting Point: 31-35 °C[2]

Spectroscopic Data

The following sections present the available and predicted spectral data for 2-Bromo-2',4'-
difluoroacetophenone. Due to the limited availability of complete experimental spectra in
public databases, some data points, particularly for $3C NMR and MS, are predicted based on
the analysis of similar compounds.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides insight into the proton environment of the molecule. The
spectrum of 2-Bromo-2',4'-difluoroacetophenone is characterized by signals from the
methylene protons and the aromatic protons.

Table 1: *H NMR Spectral Data

Chemical Shift () o . Probable
Multiplicity Integration .

ppm Assignment

8.00 mc 1H Aromatic H

7.01 mc 1H Aromatic H

6.92 mc 1H Aromatic H

4.47 S 2H -CH2Br

Data sourced from a synthesis protocol, which notes the spectrum was recorded in CDCIs at
200 MHz.[3]

The methylene protons (-CH2Br) appear as a singlet at approximately 4.47 ppm.[3] The
aromatic region displays complex multiplets due to proton-proton and proton-fluorine couplings.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete experimental 33C NMR spectrum for 2-Bromo-2',4'-difluoroacetophenone is not
readily available. However, based on the known spectrum of the parent compound, 2',4'-
difluoroacetophenone, and established principles of 13C NMR spectroscopy for halogenated
and aromatic compounds, a predicted spectrum can be formulated. The presence of fluorine
atoms will result in characteristic carbon-fluorine (C-F) couplings.

Table 2: Predicted 13C NMR Spectral Data
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Predicted Chemical Shift Predicted Multiplicity (due .
Probable Assignment

(3) ppm to C-F coupling)

~190 d C=0

~165 dd C-F

~162 dd C-F

~132 d Aromatic C-H
~122 d Aromatic C
~112 d Aromatic C-H
~105 t Aromatic C-H
~30 t -CH2Br

Note: These are estimated values. 'd' denotes a doublet and 't" a triplet, arising from C-F
coupling.

Infrared (IR) Spectroscopy

While a specific peak list for 2-Bromo-2',4'-difluoroacetophenone is not available, an ATR-IR
spectrum has been noted.[1] The characteristic absorption bands can be predicted based on

the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~1680 Strong C=0 (ketone) stretching
~1610, ~1500 Medium-Strong C=C aromatic ring stretching
~1250 Strong C-F stretching

~1100 Strong C-F stretching

~3100-3000 Medium Aromatic C-H stretching
~2950 Medium Aliphatic C-H stretching
~600 Medium C-Br stretching

Mass Spectrometry (MS)

Specific mass spectrometry data for 2-Bromo-2',4'-difluoroacetophenone is not publicly
available. The predicted molecular ion peak and a plausible fragmentation pattern under
electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrometry Data

mlz lon Comments

Molecular ion peak (presence

234/236 [M]+ .

of Br isotope)
155 [M - Br]* Loss of bromine radical
127 [C7HaF2] Subsequent loss of CO
95 [CeHaF]* Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

1H and 13C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer.
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o Sample Preparation: Approximately 10-20 mg of 2-Bromo-2',4'-difluoroacetophenone is
dissolved in ~0.7 mL of deuterated chloroform (CDClIs) containing 0.03% tetramethylsilane
(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: The spectrum is acquired at room temperature with a 90° pulse width, a
relaxation delay of 1 second, and an acquisition time of 3-4 seconds. Typically, 16 to 64
scans are collected for a good signal-to-noise ratio.

e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse program. A
90° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds
are used. Several hundred to a few thousand scans may be necessary to achieve an
adequate signal-to-noise ratio.

FT-IR Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum would be recorded on an FT-IR
spectrometer equipped with a diamond ATR crystal.

o Sample Preparation: A small amount of the solid 2-Bromo-2',4'-difluoroacetophenone is
placed directly onto the ATR crystal.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the clean, empty ATR crystal is recorded first. The sample is then
placed on the crystal, and the anvil is lowered to ensure good contact. The sample spectrum
is then recorded, typically averaging 32 or 64 scans at a resolution of 4 cm~1. The final
spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Electron lonization Mass Spectrometry (EI-MS) would be performed using a mass
spectrometer, often coupled with a gas chromatograph (GC) for sample introduction.

o Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound
from any impurities before it enters the mass spectrometer.
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« lonization: In the ion source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum, which is a plot of ion intensity versus m/z.
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Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 2-Bromo-2',4'-difluoroacetophenone.
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Caption: Predicted EI-MS fragmentation pathway for 2-Bromo-2',4'-difluoroacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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